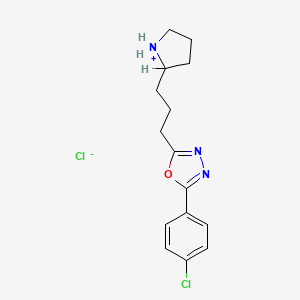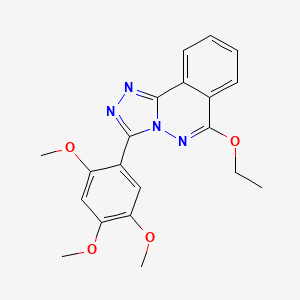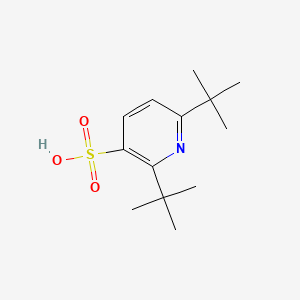
2,6-Ditert-butylpyridine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Ditert-butylpyridine-3-sulfonic acid is an organic compound with the molecular formula C₁₃H₂₁NO₃S. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by tert-butyl groups, and a sulfonic acid group is attached at position 3. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butylpyridine-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-Ditert-butylpyridine.
Sulfonation: The pyridine derivative undergoes sulfonation using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Purification: Employing purification techniques such as crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
2,6-Ditert-butylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted pyridine derivatives.
科学的研究の応用
2,6-Ditert-butylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Ditert-butylpyridine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with active sites of enzymes, inhibiting or modulating their activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,6-Ditert-butylpyridine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group, leading to different steric and electronic properties.
2,6-Ditert-butyl-4-methylpyridine: Has a methyl group at the 4-position, altering its reactivity and applications.
Uniqueness
2,6-Ditert-butylpyridine-3-sulfonic acid is unique due to the presence of both tert-butyl groups and a sulfonic acid group, which confer distinct chemical properties and reactivity. This combination makes it valuable in various research and industrial applications.
特性
CAS番号 |
92423-50-2 |
|---|---|
分子式 |
C13H21NO3S |
分子量 |
271.38 g/mol |
IUPAC名 |
2,6-ditert-butylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C13H21NO3S/c1-12(2,3)10-8-7-9(18(15,16)17)11(14-10)13(4,5)6/h7-8H,1-6H3,(H,15,16,17) |
InChIキー |
ALIOSIQUHNKJSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=C(C=C1)S(=O)(=O)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


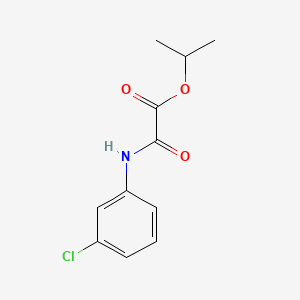
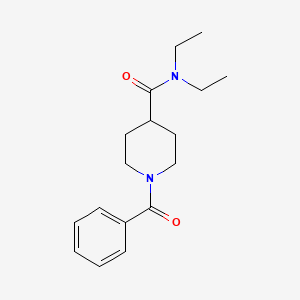
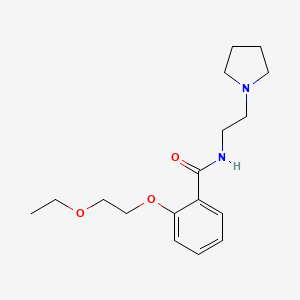
![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
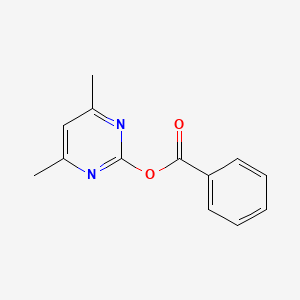

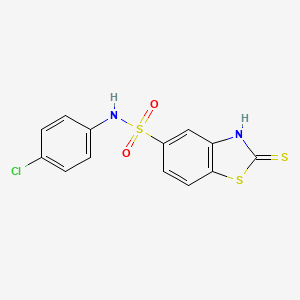
![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
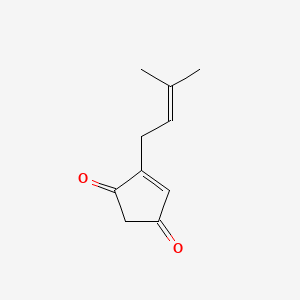
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
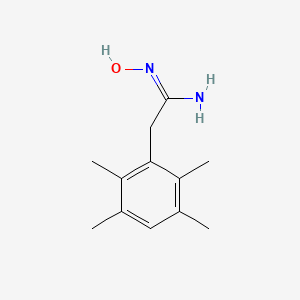
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
